

Industrial Production of 1-Ethylcyclopentanol: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Ethylcyclopentanol

Cat. No.: B074463

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This document provides detailed application notes and protocols for the industrial-scale production of **1-Ethylcyclopentanol** (CAS No. 1462-96-0), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.^{[1][2]} The primary focus is on the robust and scalable Grignard reaction, with an overview of the Reformatsky reaction as a potential alternative.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of **1-Ethylcyclopentanol** is essential for its synthesis, purification, and handling.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O	[3][4]
Molecular Weight	114.19 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	153-154 °C at 760 mmHg	[1][4]
Melting Point	-10 °C	[4]
Density	0.909 g/mL at 25 °C	[1]
Flash Point	49 °C	[5]
Refractive Index	1.4570	[5]

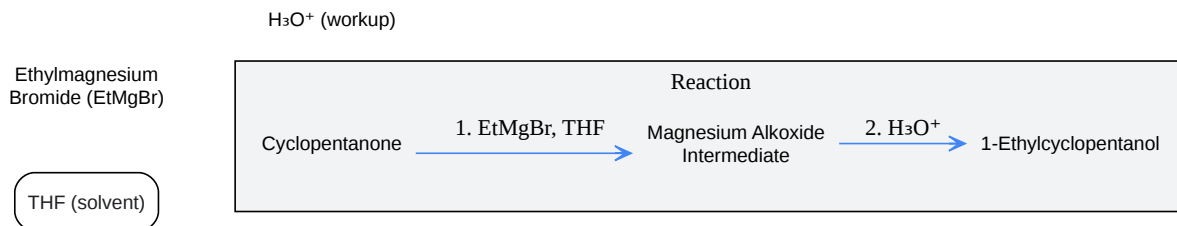
Spectroscopic Data:

Spectrum	Data Source
¹ H NMR	[3]
¹³ C NMR	[3]
Mass Spectrum (EI)	[6]
IR Spectrum	[6]

Primary Industrial Synthesis Method: Grignard Reaction

The Grignard reaction is the most common and economically viable method for the industrial production of **1-Ethylcyclopentanol**.^[1] This method involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide or iodide) to cyclopentanone.^{[1][7]}

Reaction Scheme:



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Caption: Grignard synthesis of **1-Ethylcyclopentanol**.

Detailed Experimental Protocol (Industrial Scale)

This protocol is adapted from a patented industrial process and is designed for large-scale production.^[7]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Amount (kg)	Moles (kmol)
Magnesium turnings	24.31	285.3	11.74
Bromoethane	108.97	1295.4	11.89
Cyclopentanone	84.12	500	5.94
Tetrahydrofuran (THF)	72.11	3738	-
Concentrated HCl	36.46	1200	-
n-Hexane	86.18	9000	-
Ice Water	18.02	10000	-

Procedure:

Stage 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

- Charge a suitable reactor with magnesium turnings (285.3 kg) and tetrahydrofuran (3000 L).
- Under a nitrogen atmosphere, slowly add a solution of bromoethane (1295.4 kg) in tetrahydrofuran (1200 L) at room temperature (20°C).
- The reaction is exothermic and will initiate, causing the solution to reflux at approximately 67°C. Control the addition rate to maintain a gentle reflux.
- After the addition is complete, continue to stir the mixture for 1.5 hours to ensure complete formation of the Grignard reagent.

Stage 2: Reaction with Cyclopentanone

- Cool the Grignard reagent solution to 0-5°C.
- Slowly add a solution of cyclopentanone (500 kg) in tetrahydrofuran (500 L) to the cooled Grignard reagent, maintaining the temperature below 5°C. The addition should take approximately 1 hour.

Stage 3: Work-up and Extraction

- Pour the reaction mixture into a separate vessel containing 10,000 kg of ice water with vigorous stirring.
- Slowly add concentrated hydrochloric acid (1200 kg), ensuring the temperature does not exceed 20°C.
- Continue stirring for 30 minutes after the acid addition is complete.
- Extract the aqueous layer three times with n-hexane (3 x 3000 L).
- Combine the organic phases and wash with water (4500 L).
- Separate the organic layer.

Stage 4: Purification

- Concentrate the organic phase under reduced pressure to remove the solvent, yielding the crude product (approximately 580 kg).
- Purify the crude **1-Ethylcyclopentanol** by fractional distillation under reduced pressure (20 mmHg). The main fraction is collected at a head temperature of 36-40°C.^[7] This process typically yields a product with a purity of >97%.^[7]

Expected Yield: Approximately 247 kg of >97% pure **1-Ethylcyclopentanol**.

Industrial Purification: Fractional Distillation

For industrial-scale purification of **1-Ethylcyclopentanol**, continuous or batch fractional distillation is employed.^{[8][9]} Large, vertical cylindrical columns, known as distillation or fractionation towers, are used.^[8] These towers contain trays or packing material to provide a large surface area for repeated vaporization and condensation cycles, which is essential for separating components with close boiling points.^{[1][10]}

Key Parameters for Industrial Distillation:

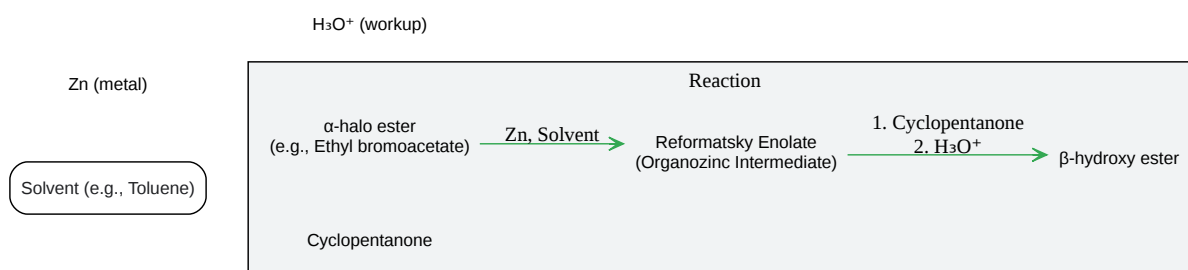
- Column Type: Packed or tray columns are typically used. The choice depends on the required separation efficiency and throughput.
- Vacuum: Operating under reduced pressure (e.g., 20 mmHg) lowers the boiling point of **1-Ethylcyclopentanol**, preventing thermal degradation and reducing energy costs.^[7]
- Reflux Ratio: This is a critical parameter that controls the purity of the distillate. A higher reflux ratio leads to better separation but lower throughput. The optimal reflux ratio needs to be determined based on economic and purity requirements.
- Temperature Gradient: A stable temperature gradient is maintained throughout the column to ensure efficient separation of the desired product from lower and higher boiling impurities.

Alternative Synthesis Method: The Reformatsky Reaction

The Reformatsky reaction is another method for forming carbon-carbon bonds and can be considered an alternative for the synthesis of β -hydroxy esters.^{[11][12]} It involves the reaction

of an α -halo ester with a carbonyl compound in the presence of zinc metal.^{[11][12][13]} While less common for the industrial synthesis of tertiary alcohols like **1-Ethylcyclopentanol** compared to the Grignard reaction, it is a viable laboratory method.^[14] The key intermediate is an organozinc reagent (a Reformatsky enolate), which is less reactive than a Grignard reagent and thus more selective.^{[12][14]}

General Reaction Scheme:



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Caption: General mechanism of the Reformatsky reaction.

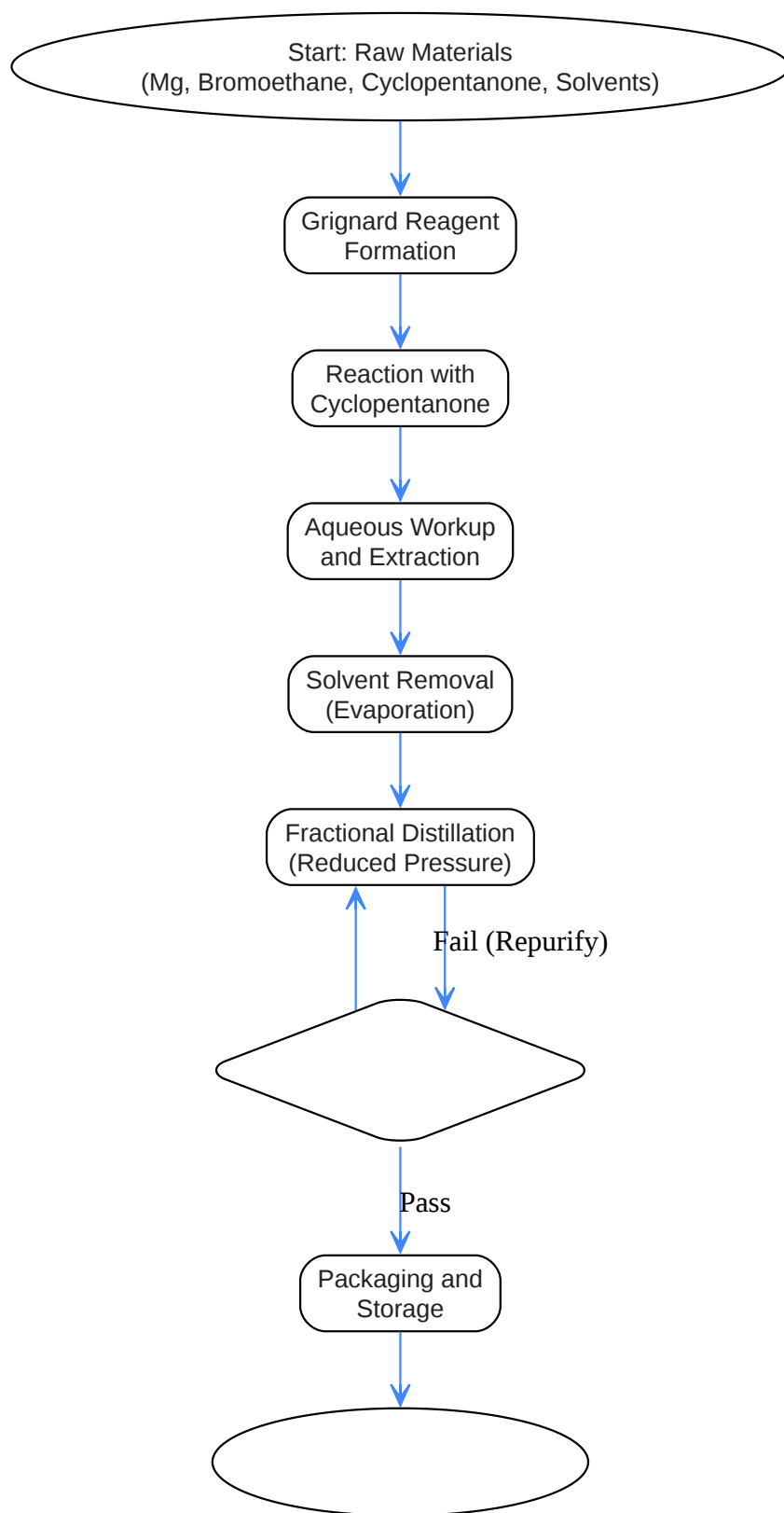
A specific industrial protocol for the synthesis of **1-Ethylcyclopentanol** via the Reformatsky reaction is not readily available in the public domain. However, a general laboratory procedure for a similar reaction is provided below for reference.^[11]

General Laboratory Protocol for a Reformatsky-type Reaction:

- Activate zinc dust by stirring with a small amount of iodine in a dry solvent (e.g., toluene) under reflux, then cool to room temperature.
- Add the α -halo ester (e.g., ethyl bromoacetate) to the activated zinc suspension.
- Add a solution of the ketone (e.g., cyclopentanone) in the same solvent.

- Heat the reaction mixture (e.g., to 90°C) for a specified time (e.g., 30 minutes).
- Cool the reaction and quench with an aqueous acid solution.
- Extract the product with an organic solvent, wash, dry, and concentrate.
- Purify the crude product, typically by silica gel chromatography for laboratory scale.

Workflow Diagram for Industrial Production



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Caption: Industrial production workflow for **1-Ethylcyclopentanol**.

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